2-(tert-Butoxycarbonyl)-6-chloronicotinic acid IUPAC name
2-(tert-Butoxycarbonyl)-6-chloronicotinic acid IUPAC name
Comprehensive Technical Guide on 2-(tert-Butoxycarbonyl)-6-chloronicotinic Acid: IUPAC Nomenclature, Structural Properties, and Synthetic Utility
Executive Summary
As a Senior Application Scientist, I frequently encounter discrepancies between commercial catalog nomenclature and rigorous structural reality. This whitepaper deconstructs the pharmaceutical building block commonly sold as "2-(tert-Butoxycarbonyl)-6-chloronicotinic acid"[1]. We will explore its precise IUPAC nomenclature, physicochemical properties, and strategic utility in multi-step organic synthesis. By detailing self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals leveraging this scaffold.
Structural Deconstruction and IUPAC Nomenclature
In commercial chemical catalogs, CAS 1224194-44-8 is frequently listed under the trivial name "2-(tert-Butoxycarbonyl)-6-chloronicotinic acid"[1]. However, a rigorous structural analysis reveals that this name omits a critical linking atom. The tert-butoxycarbonyl (Boc) group is not directly bonded to the pyridine ring via a carbon-carbon bond; rather, it protects an exocyclic amine at the C2 position.
The IUPAC Derivation:
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Parent Structure : The core scaffold is a pyridine ring bearing a principal carboxylic acid group. According to IUPAC nomenclature rules, the carbon atom of the ring attached to the principal functional group gets the lowest possible locant after the heteroatom. Thus, the nitrogen is position 1, and the carboxylic acid is at position 3, making the parent name pyridine-3-carboxylic acid [2].
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Substituent at C6 : A chlorine atom is located at position 6, denoted as 6-chloro .
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Substituent at C2 : An amino group protected by a Boc group. The IUPAC accepted term for the Boc group is (tert-butoxy)carbonyl. Combined with the amine, it becomes [(tert-butoxy)carbonyl]amino [2].
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Alphabetization and Assembly : The prefixes are arranged alphabetically: "[(tert-butoxy)carbonyl]amino" precedes "chloro".
Rigorous IUPAC Name : 2-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylic acid
Physicochemical Properties and Computational Data
Understanding the physicochemical parameters of this building block is essential for predicting its behavior in chromatographic purification and biological assays.
| Property | Value | Causality / Significance in Synthesis |
| Chemical Formula | C11H13ClN2O4[3] | Dictates the exact isotopic mass for MS validation. |
| Molecular Weight | 272.68 g/mol | Standard parameter for stoichiometric calculations. |
| Monoisotopic Mass | 272.056 Da[3] | Target mass for High-Resolution Mass Spectrometry (HRMS). |
| PubChem CID | 53403787[3] | Unique identifier for cross-referencing databases. |
| LogP (Predicted) | ~2.8[3] | Indicates moderate lipophilicity, suitable for reverse-phase HPLC. |
| Hydrogen Bond Donors | 2 (COOH, NH) | Critical for predicting solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 5 | Enhances aqueous solubility when ionized at physiological pH. |
Strategic Synthetic Utility
This compound is a highly versatile trifunctional building block. The causality behind its design is rooted in orthogonal reactivity:
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C3-Carboxylic Acid : Primed for amide coupling. The adjacent C2-amino group is masked by the Boc group, preventing intramolecular cyclization or polymerization during activation.
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C6-Chloro : The chlorine atom is activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling by the electron-withdrawing nature of the pyridine nitrogen.
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C2-Boc-Amine : Can be unmasked post-coupling to yield a free 2-aminopyridine, a common pharmacophore in kinase inhibitors due to its ability to form bidentate hydrogen bonds with the ATP-binding pocket.
Experimental Workflows and Self-Validating Protocols
Below are field-proven methodologies for functionalizing this scaffold. Each protocol is designed as a self-validating system, ensuring that the researcher can confirm success at every step without ambiguity.
Protocol 1: Amide Bond Formation at C3
Objective: Couple an aliphatic or aromatic amine to the C3-carboxylic acid while preserving the C6-Cl and C2-Boc groups. Causality: HATU is selected over standard carbodiimides (like EDC) because the C3-carboxylic acid is sterically hindered by the adjacent C2-Boc-amino group. HATU ensures rapid formation of the active ester, minimizing epimerization or degradation.
Step-by-Step Methodology :
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Activation : Dissolve 2-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes.
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Coupling : Add the target amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.
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Quench and Extract : Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO3, 1M HCl, and brine. The HCl wash removes unreacted aliphatic amines, while the NaHCO3 removes acidic byproducts.
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Self-Validation (LC-MS) : Analyze the organic layer. The mass spectrum must show the [M+H]+ peak of the product. Crucial validation: Look for a secondary fragment peak at [M+H - 56]+ (loss of isobutylene) or[M+H - 100]+ (loss of the entire Boc group), which is the diagnostic signature of a preserved Boc-protected amine.
Protocol 2: Late-Stage Boc Deprotection
Objective: Remove the Boc group to reveal the C2-amine. Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used because the resulting byproduct (isobutylene gas) drives the reaction forward entropically, leaving no complex residues.
Step-by-Step Methodology :
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Reaction : Dissolve the intermediate from Protocol 1 in a 1:4 mixture of TFA:DCM (0.1 M).
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Stirring : Stir at room temperature for 2 hours.
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Concentration : Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
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Self-Validation (1H NMR) : Dissolve the crude residue in DMSO-d6. The 1H NMR spectrum must show the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (the tert-butyl group). The appearance of a broad singlet integrating for 2 protons around 6.5–7.5 ppm confirms the successful unmasking of the free primary amine.
Mechanistic Pathway and Workflow Visualization
The following diagram illustrates the orthogonal synthetic divergence of the building block, demonstrating how each functional group is selectively targeted.
Orthogonal synthetic workflow of 2-Boc-amino-6-chloronicotinic acid in drug discovery.
Conclusion
The compound 2-{[(tert-butoxy)carbonyl]amino}-6-chloropyridine-3-carboxylic acid is a masterclass in functional group orthogonality. By understanding its precise IUPAC nomenclature and leveraging the distinct electronic properties of its substituents, researchers can deploy it as a central hub for generating diverse chemical libraries. Adhering to the self-validating protocols outlined above ensures high-fidelity execution in the laboratory.
References
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PubChem Compound Summary for CID 53403787 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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IUPAC Blue Book - Nomenclature of Organic Chemistry (Updated Release) Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]
